molecular formula C10H9F2NO3 B1169714 Alanine,  N-(2,6-difluorobenzoyl)- CAS No. 191731-59-6

Alanine, N-(2,6-difluorobenzoyl)-

Cat. No.: B1169714
CAS No.: 191731-59-6
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Description

Alanine, N-(2,6-difluorobenzoyl)- is a modified alanine derivative where the amino group is acylated with a 2,6-difluorobenzoyl moiety. This structural modification enhances its stability and bioactivity, making it relevant in pharmaceutical and agrochemical research. The 2,6-difluorobenzoyl group contributes to steric shielding and metabolic resistance, as seen in antimycobacterial phenylalanine amides . Derivatives of this compound, such as esters (e.g., pentyl, hexyl, or isohexyl esters), are synthesized to optimize physicochemical properties like solubility and bioavailability .

Properties

CAS No.

191731-59-6

Molecular Formula

C10H9F2NO3

Synonyms

Alanine, N-(2,6-difluorobenzoyl)-

Origin of Product

United States

Comparison with Similar Compounds

Agrochemical Benzoylurea Derivatives

The 2,6-difluorobenzoyl group is a critical component in benzoylurea insecticides. Key comparisons include:

Compound Name Structure Modifications Application/Activity Key Findings References
Teflubenzuron 2,6-Difluorobenzoyl + 3,5-dichloro-2,4-difluorophenyl urea Insecticide (chitin synthesis inhibition) High efficacy against lepidopteran pests; metabolically stable due to fluorine substitution
Diflubenzuron 2,6-Difluorobenzoyl + 4-chlorophenyl urea Insecticide, acaricide Degrades into non-toxic metabolites in mammals; persistent in soil
Novaluron 2,6-Difluorobenzoyl + trifluoro-methoxy-substituted phenyl urea Insect growth regulator Enhanced photostability and systemic action compared to earlier benzoylureas

Key Trends :

  • Fluorine atoms at the 2,6-positions of the benzoyl group improve binding to insect chitin synthase and reduce oxidative metabolism .
  • Urea linkages enhance target specificity but may reduce hydrolytic stability compared to amide-based analogs .

Pharmaceutical Alanine/Amide Derivatives

Comparisons with structurally related alanine derivatives highlight substituent effects on stability and activity:

Compound Name Substituent Modifications Application/Activity Key Findings References
Metalaxyl-M N-(2,6-Dimethylphenyl)-N-(methoxyacetyl)-D-alanine Fungicide (oomycete control) Stereospecific activity; methyl groups enhance soil mobility but reduce metabolic stability
N-(2,6-Difluorobenzoyl)-Alanine esters Varied ester chains (e.g., hexyl, isohexyl) Antimycobacterial agents Longer ester chains (e.g., hexyl) increase logP (3.208) and microsomal stability
Benalaxyl N-(2,6-Dimethylphenyl)-N-(phenylacetyl)-DL-alanine Fungicide Phenylacetyl group improves systemic transport but increases toxicity to non-target organisms

Key Trends :

  • Fluorine vs. Methyl Substituents : The 2,6-difluorobenzoyl group in alanine derivatives confers higher metabolic stability than 2,6-dimethylbenzoyl analogs, as fluorine resists cytochrome P450-mediated oxidation .
  • Ester Chain Effects : Increasing ester chain length (e.g., from ethyl to hexyl) elevates hydrophobicity (logP from 0.756 to 3.208), enhancing membrane permeability but reducing aqueous solubility .

Comparative Physicochemical Properties

Property Alanine, N-(2,6-Difluorobenzoyl)- (Ethyl Ester) Alanine, N-(2-Fluorobenzoyl)- (Methyl Ester) Metalaxyl-M
Molecular Weight 225.22 g/mol 225.22 g/mol 279.20 g/mol
logP 0.756 (ethyl ester) 0.756 (methyl ester) 3.208
Metabolic Stability High (microsomal) Moderate Low (rapid soil degradation)

Structural Insights :

  • The 2,6-difluorobenzoyl group provides superior steric shielding compared to mono-fluorinated or methylated analogs, reducing enzymatic degradation .
  • Ester vs. Amide Linkages : Amide-based fungicides (e.g., benalaxyl) exhibit longer environmental persistence than ester derivatives, which hydrolyze more readily .

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